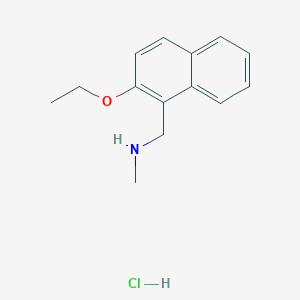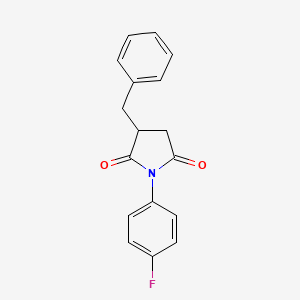![molecular formula C15H13Cl2N3O5S B4176746 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide](/img/structure/B4176746.png)
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide
Overview
Description
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide is a complex organic compound with the molecular formula C15H13Cl2N3O5S. It is characterized by the presence of dichlorophenyl, sulfonyl, and nitrophenyl groups attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Dichlorophenyl Sulfonyl Intermediate: This step involves the sulfonation of 2,5-dichlorophenyl with a sulfonyl chloride reagent under controlled conditions.
Nitration of Phenylalanine: The nitration of phenylalanine is carried out using a nitrating agent such as nitric acid to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves the coupling of the dichlorophenyl sulfonyl intermediate with the nitrated phenylalanine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO~4~).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution of Chlorine Atoms: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Similar Compounds
N~2~-[(2,5-Dichlorophenyl)sulfonyl]-D-alaninamide: Similar structure but lacks the nitrophenyl group.
N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N~1~-(4-nitrophenyl)alaninamide: Similar structure with a different position of the nitro group.
Uniqueness
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5S/c1-9(15(21)18-11-3-2-4-12(8-11)20(22)23)19-26(24,25)14-7-10(16)5-6-13(14)17/h2-9,19H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOHHDUGFZNPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4176671.png)
![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4176677.png)

![5-tert-butyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B4176681.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4176699.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B4176711.png)
![2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4176717.png)
![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4176720.png)
![N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4176726.png)
![METHYL 4-[1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE](/img/structure/B4176732.png)
![N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4176743.png)
![N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B4176750.png)
![6-amino-8'-ethoxy-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4176763.png)
